3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane
Overview
Description
3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane is a chemical compound with the molecular formula C14H28O2. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its use in various industrial applications, particularly in the production of print inks and ultraviolet curable compositions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyloxetane with 2-ethylhexanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified by distillation to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the oxetane ring is opened and replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate ring-opening reactions
Major Products
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Alcohols or other reduced compounds.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Scientific Research Applications
3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for advanced materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Widely used in the production of print inks and ultraviolet curable compositions, which are essential in various manufacturing processes
Mechanism of Action
The mechanism of action of 3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane involves its ability to undergo polymerization and cross-linking reactions. These reactions are facilitated by the presence of the oxetane ring, which can open and form covalent bonds with other molecules. This property makes it valuable in the production of polymers and coatings that require strong adhesion and durability .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-3-hydroxymethyloxetane
- 2-ethylhexanol
- 3-ethyl-3-methyloxetane
Uniqueness
3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane is unique due to its combination of the oxetane ring and the 2-ethylhexyl group. This structure imparts specific chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in polymer chemistry and industrial manufacturing .
Properties
IUPAC Name |
3-ethyl-3-(2-ethylhexoxymethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-13(5-2)9-15-10-14(6-3)11-16-12-14/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWUUDRRVHZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC1(COC1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619106 | |
Record name | 3-Ethyl-3-{[(2-ethylhexyl)oxy]methyl}oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298695-60-0 | |
Record name | OXT 212 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298695-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OXT-212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298695600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-{[(2-ethylhexyl)oxy]methyl}oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane, 3-ethyl-3-[[(2-ethylhexyl)oxy]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXT-212 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45F7TO565S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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